molecular formula C20H22N2O2 B14487807 Piperazine, 1,4-dibenzoyl-2,5-dimethyl-, cis- CAS No. 65451-63-0

Piperazine, 1,4-dibenzoyl-2,5-dimethyl-, cis-

Cat. No.: B14487807
CAS No.: 65451-63-0
M. Wt: 322.4 g/mol
InChI Key: HMEKMMQTCKTXIA-HOTGVXAUSA-N
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Description

Piperazine, 1,4-dibenzoyl-2,5-dimethyl-, cis- is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two benzoyl groups and two methyl groups attached to the piperazine ring in a cis configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1,4-dibenzoyl-2,5-dimethyl-, cis- typically involves the reaction of 2,5-dimethylpiperazine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

2,5-dimethylpiperazine+2benzoyl chloridePiperazine, 1,4-dibenzoyl-2,5-dimethyl-, cis-+2HCl\text{2,5-dimethylpiperazine} + 2 \text{benzoyl chloride} \rightarrow \text{Piperazine, 1,4-dibenzoyl-2,5-dimethyl-, cis-} + 2 \text{HCl} 2,5-dimethylpiperazine+2benzoyl chloride→Piperazine, 1,4-dibenzoyl-2,5-dimethyl-, cis-+2HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1,4-dibenzoyl-2,5-dimethyl-, cis- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Piperazine, 1,4-dibenzoyl-2,5-dimethyl-, cis- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of Piperazine, 1,4-dibenzoyl-2,5-dimethyl-, cis- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperazine, 1,4-dimethyl-: Lacks the benzoyl groups, making it less complex.

    Piperazine, 2,5-dimethyl-: Similar structure but different substitution pattern.

    trans-1,4-Dibenzoyl-2,5-dimethylpiperazine: The trans isomer of the compound.

Uniqueness

Piperazine, 1,4-dibenzoyl-2,5-dimethyl-, cis- is unique due to its specific substitution pattern and cis configuration, which can influence its chemical reactivity and biological activity. The presence of benzoyl groups adds to its complexity and potential for diverse applications.

Properties

CAS No.

65451-63-0

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

[(2S,5S)-4-benzoyl-2,5-dimethylpiperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C20H22N2O2/c1-15-13-22(20(24)18-11-7-4-8-12-18)16(2)14-21(15)19(23)17-9-5-3-6-10-17/h3-12,15-16H,13-14H2,1-2H3/t15-,16-/m0/s1

InChI Key

HMEKMMQTCKTXIA-HOTGVXAUSA-N

Isomeric SMILES

C[C@H]1CN([C@H](CN1C(=O)C2=CC=CC=C2)C)C(=O)C3=CC=CC=C3

Canonical SMILES

CC1CN(C(CN1C(=O)C2=CC=CC=C2)C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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